![molecular formula C12H15N3 B6266677 [3-(3,5-二甲基-1H-吡唑-1-基)苯基]甲胺 CAS No. 741717-65-7](/img/no-structure.png)

[3-(3,5-二甲基-1H-吡唑-1-基)苯基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

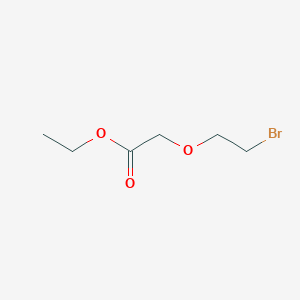

“[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 741717-65-7 . It has a molecular weight of 201.27 and is typically stored at 4°C . The compound is an oil in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine . Its InChI Code is 1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s worth noting that similar compounds have shown reactions with primary amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.27 . It is an oil in its physical form and is typically stored at 4°C .科学研究应用

合成和生物活性

研究人员合成了一系列3,5-二甲基-1H-吡唑衍生物,并将它们结合到含氮和硫杂环化合物中。这些衍生物对多种细菌表现出显著的抗菌活性,突出了它们作为新型抗菌剂的潜力 (Al-Smaisim, 2012)。此外,该化合物的衍生物在体外表现出有希望的抗冠状病毒和抗肿瘤活性,结构变化增强了它们的生物学特性 (Jilloju 等人,2021)。

环境温度合成

包括 N-吡唑基亚胺在内的新型衍生物在环境温度下从 [3-(3,5-二甲基-1H-吡唑-1-基)苯基]甲胺中合成,展示了该化合物有机合成中的多功能性。这些衍生物被充分表征,为其在进一步化学改性和研究应用中使用开辟了途径 (Becerra 等人,2021)。

抗癌活性

基于 1-氰基乙酰基-3,5-二甲基吡唑的新杂环化合物,源自 [3-(3,5-二甲基-1H-吡唑-1-基)苯基]甲胺,已被合成并评估其抗癌活性。这项研究证明了这些化合物在开发新的抗癌疗法中的潜力 (Metwally 等人,2016)。

材料科学应用

该化合物的衍生物已被用于合成方形平面单核 Pd(II) 络合物,该络合物表现出独特的结构特征,包括螺旋扭曲。这些络合物可能在材料科学中产生影响,特别是在开发具有特定光学或电子特性的新型材料方面 (Drew 等人,2007)。

多靶点定向配体

衍生物也已被探索作为治疗阿尔茨海默病的多靶点定向配体,展示了对乙酰胆碱酯酶和单胺氧化酶的抑制特性。这表明该化合物与设计用于神经退行性疾病的多靶点治疗剂有关 (Kumar 等人,2013)。

安全和危害

作用机制

Target of Action

The primary target of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .

Mode of Action

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine interacts with the αvβ6 integrin, demonstrating a high affinity for this target . The compound binds to the integrin, potentially altering its function and leading to changes in cell adhesion and signaling .

Biochemical Pathways

These pathways regulate cell growth, differentiation, and migration, among other processes .

Pharmacokinetics

The compound has been found to have a long dissociation half-life (7 hours), indicating a prolonged interaction with its target . It also exhibits very high solubility in saline at pH 7 (>71 mg/mL), which could enhance its bioavailability . The pharmacokinetic properties of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine are commensurate with inhaled dosing by nebulization .

Result of Action

The interaction of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine with the αvβ6 integrin can lead to changes in cell adhesion and signaling . This could potentially influence various cellular processes, including cell growth and migration .

Action Environment

The action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy . Additionally, the method of administration (e.g., inhalation via nebulization) can also influence the compound’s action .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine' involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "Methylamine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours.", "Step 3: Add a reducing agent to the reaction mixture and stir for a few more hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

| 741717-65-7 | |

分子式 |

C12H15N3 |

分子量 |

201.3 |

纯度 |

93 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。